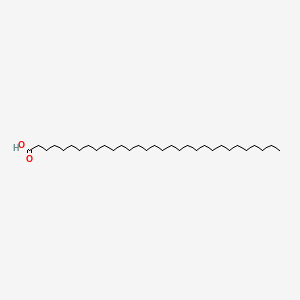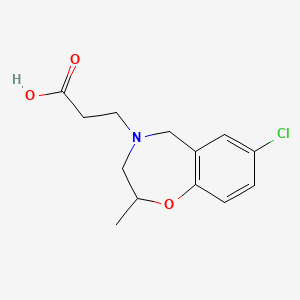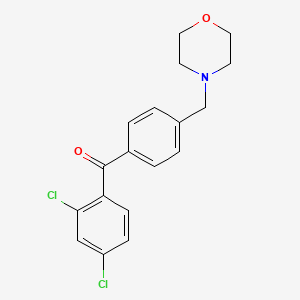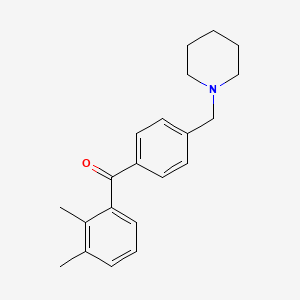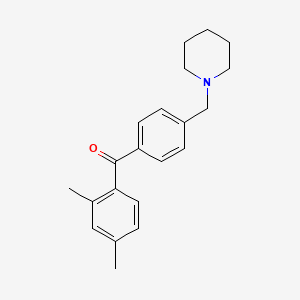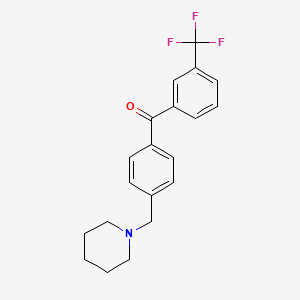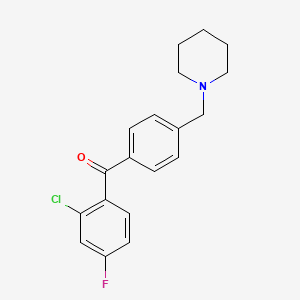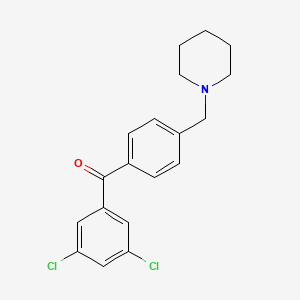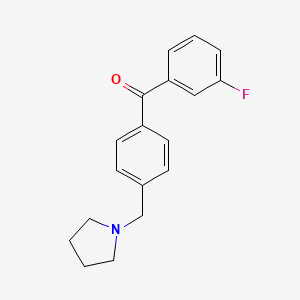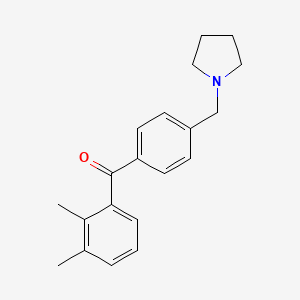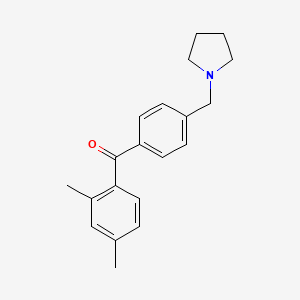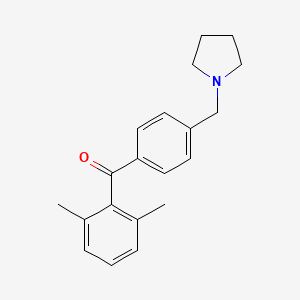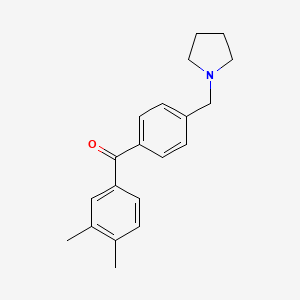![molecular formula C10H8ClNO2S B1359542 (4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one CAS No. 1142199-93-6](/img/structure/B1359542.png)
(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one” is a product used for proteomics research . It has a molecular formula of C10H8ClNO2S .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.69 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Isoxazole-5(4H)-ones, including derivatives similar to the specified compound, are synthesized through a multicomponent reaction involving β-ketoester, hydroxylamine, and aromatic aldehydes. This process can be catalyzed by various agents and conducted under different conditions, including photochemical methods and continuous flow systems, to enhance efficiency and yield. Such synthetic approaches are crucial for generating compounds with potential larvicidal activities against pests like Aedes aegypti, showcasing their applicability in developing environmentally friendly pest control solutions (Sampaio et al., 2023).
Biological Activities and Applications
The biological activities of isoxazole-5(4H)-one derivatives have been a significant area of research, with studies exploring their potential as larvicides, anticancer agents, and electrochemical behavior modifiers. For instance, certain derivatives have demonstrated larvicidal activity against Aedes aegypti, suggesting their potential in mosquito control strategies. Moreover, the anticancer evaluations of these compounds against lung cancer cells have shown promising results, indicating their applicability in developing new therapeutic agents (Badiger et al., 2022).
Computational and Spectroscopic Studies
Computational and spectroscopic studies on isoxazole-5(4H)-one derivatives, including structural and vibrational analyses using techniques like density functional theory (DFT), provide insights into their stability, reactivity, and electronic properties. Such studies are pivotal for understanding the molecular basis of the observed biological activities and for guiding the design of new compounds with enhanced efficacy and specificity (Kiyani et al., 2015).
Green Chemistry and Sustainable Synthesis
The emphasis on green chemistry principles in the synthesis of isoxazole-5(4H)-one derivatives highlights the scientific community's commitment to environmental sustainability. Techniques involving water as a solvent, recyclable catalysts, and energy-efficient methods like ultrasound-assisted synthesis are explored to minimize the environmental footprint of chemical synthesis processes. Such approaches not only align with sustainable development goals but also offer practical advantages in terms of operational simplicity and cost-effectiveness (Mosallanezhad & Kiyani, 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-6-2-3-7(15-6)4-8-9(5-11)12-14-10(8)13/h2-4H,5H2,1H3/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFMHXQCTYIMNC-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/2\C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

